![molecular formula C17H17Cl2N3S B5183788 N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide](/img/structure/B5183788.png)
N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide, also known as TCS-1102, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamides and is known to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been suggested that N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide may act by inhibiting the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Moreover, it has been found to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide in lab experiments is that it exhibits a range of pharmacological activities, making it a versatile compound for investigating various neurological disorders. Moreover, its synthesis method is relatively straightforward, making it easily accessible for researchers. However, one of the limitations of using N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the investigation of N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, further research is needed to elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the development of analogs of N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide may lead to the discovery of compounds with improved pharmacological activities.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide involves the reaction of 3,4-dichlorophenylhydrazine with 4-phenylpiperazine-1-carbothioamide in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-4-phenyl-1-piperazinecarbothioamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Moreover, it has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3S/c18-15-7-6-13(12-16(15)19)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVRCPDRCDCLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carbothioamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.